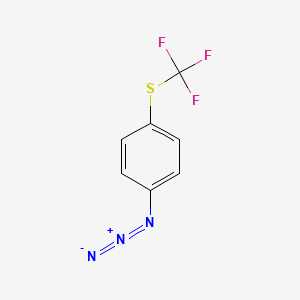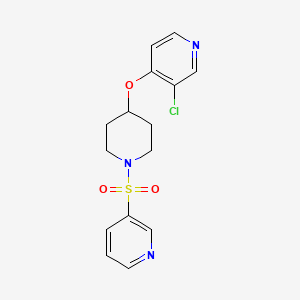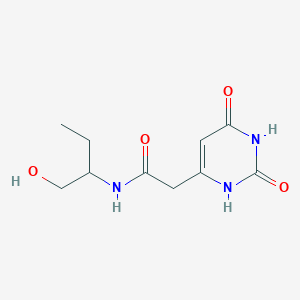
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. It was first synthesized in 1998 by researchers at Sugen Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of several other types of cancer, including pancreatic neuroendocrine tumors, breast cancer, and non-small cell lung cancer.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Research has shown that derivatives of benzenesulfonamides, including those structurally related to 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide, exhibit antimicrobial and antifungal activities. A study synthesized and evaluated a series of benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities, indicating that certain compounds were effective against microbial strains and showed promise as anticancer agents (Kumar et al., 2014). Similarly, another study synthesized novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for their anti-HIV and antifungal activities, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Zareef et al., 2007).
Catalytic Applications
The compound has also been explored for its catalytic applications. For instance, the synthesis and characterization of new benzenesulfonamides, including chloro and methoxy derivatives, have been reported, highlighting their potential as chlorinating reagents (Pu et al., 2016). These findings suggest a broad applicability in chemical synthesis and industrial processes.
Anticancer Research
Additionally, the structural framework of this compound is conducive to anticancer research. A study focused on the synthesis, antimicrobial, and anticancer evaluation of N-substituted benzenesulfonamide derivatives found some compounds to exhibit potent anticancer activity, underlining the potential of sulfonamide derivatives in developing new cancer therapies (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
Research into the inhibition of carbonic anhydrases has also been a significant application area. A study on the synthesis and evaluation of sulfonamide-based inhibitors showcased their efficacy against therapeutically relevant human carbonic anhydrases, suggesting their potential in treating disorders associated with aberrant activity of these enzymes (Sapegin et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLYNADVJXDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2478427.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2478428.png)
![3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478429.png)

![(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2478431.png)
![1-Bromo-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2478435.png)



